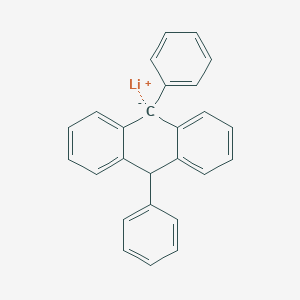
lithium;9,10-diphenyl-9H-anthracen-10-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;9,10-diphenyl-9H-anthracen-10-ide: is a chemical compound that belongs to the class of anthracene derivatives Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings The compound is characterized by the presence of lithium and two phenyl groups attached to the 9 and 10 positions of the anthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium;9,10-diphenyl-9H-anthracen-10-ide typically involves the lithiation of 9,10-diphenyl-9H-anthracene. This can be achieved by reacting 9,10-diphenyl-9H-anthracene with an organolithium reagent such as n-butyllithium in an inert atmosphere. The reaction is usually carried out in a solvent like tetrahydrofuran at low temperatures to ensure the stability of the lithiated intermediate.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Lithium;9,10-diphenyl-9H-anthracen-10-ide can undergo oxidation reactions, leading to the formation of anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Lithium;9,10-diphenyl-9H-anthracen-10-ide is used in the study of photophysical properties and as a precursor for the synthesis of other anthracene derivatives. It is also employed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biology: The compound’s fluorescence properties make it useful as a fluorescent probe in biological imaging and diagnostics.
Industry: In the industrial sector, this compound is used in the production of organic scintillators and as a component in the development of advanced materials for electronic applications.
Mechanism of Action
The mechanism of action of lithium;9,10-diphenyl-9H-anthracen-10-ide primarily involves its photophysical properties. Upon absorption of light, the compound undergoes electronic excitation, leading to the generation of excited states. These excited states can participate in various photochemical reactions, including energy transfer and the generation of reactive oxygen species. The molecular targets and pathways involved depend on the specific application, such as fluorescence imaging or photodynamic therapy.
Comparison with Similar Compounds
9,10-Diphenylanthracene: A closely related compound with similar photophysical properties but without the lithium atom.
9,10-Dimethylanthracene: Another anthracene derivative with methyl groups at the 9 and 10 positions, known for its high fluorescence quantum yield.
Anthracene: The parent compound, which serves as the basis for many derivatives.
Uniqueness: Lithium;9,10-diphenyl-9H-anthracen-10-ide is unique due to the presence of the lithium atom, which can influence its reactivity and photophysical properties. This makes it a valuable compound
Properties
CAS No. |
94537-57-2 |
|---|---|
Molecular Formula |
C26H19Li |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
lithium;9,10-diphenyl-9H-anthracen-10-ide |
InChI |
InChI=1S/C26H19.Li/c1-3-11-19(12-4-1)25-21-15-7-9-17-23(21)26(20-13-5-2-6-14-20)24-18-10-8-16-22(24)25;/h1-18,25H;/q-1;+1 |
InChI Key |
SADAMVIWEKOHTQ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)C2C3=CC=CC=C3[C-](C4=CC=CC=C24)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,4-Trimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14364356.png)
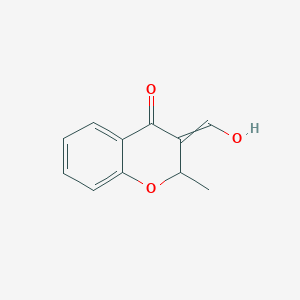
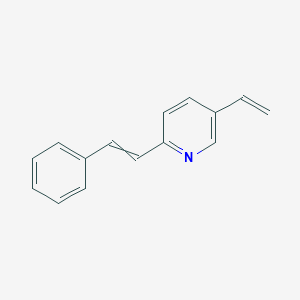
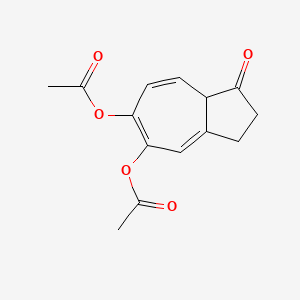
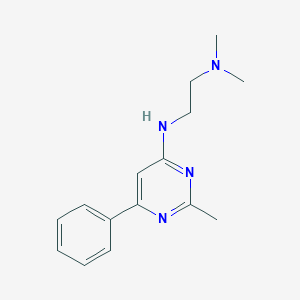
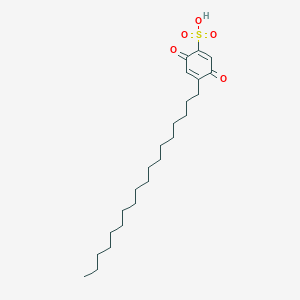
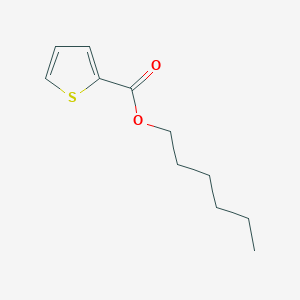
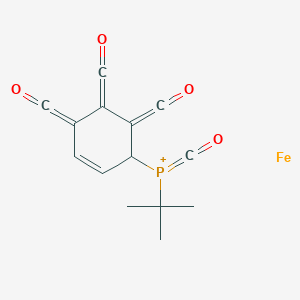
![2-[(4-Propan-2-ylphenyl)methyl]butanal](/img/structure/B14364399.png)
![4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14364402.png)
![2-[(Ethylamino)methyl]-3,4-dimethylphenol](/img/structure/B14364412.png)
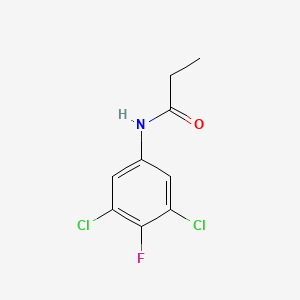
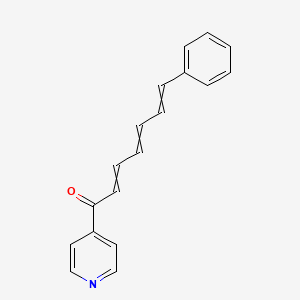
![1,1'-[Cyclohex-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene)](/img/structure/B14364424.png)
